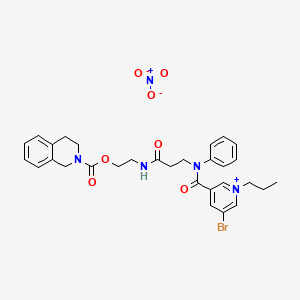
Tcv-309
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCV-309 is a platelet activating factor (PAF) inhibitor. This compound attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. This compound reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. This compound inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.
Biological Activity
Tcv-309, a potent and selective antagonist of platelet-activating factor (PAF), has shown significant biological activity in various experimental models. This compound is particularly notable for its role in mitigating the effects of shock and disseminated intravascular coagulation (DIC), as well as its potential therapeutic applications in conditions involving excessive platelet activation.
This compound is chemically defined as 3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl] carbamoyl]ethyl] carbamoyl]-1-propylpyridinium nitrate. Its mechanism of action primarily involves the inhibition of PAF-induced aggregation of platelets, which is critical in various pathophysiological conditions such as anaphylactic shock and endotoxin-induced hypotension.
Pharmacological Profiles
The pharmacological profiles of this compound have been extensively studied. It has demonstrated the following characteristics:
- Inhibition of PAF-Induced Aggregation : this compound inhibits PAF-induced aggregation in rabbit and human platelets with IC50 values of approximately 27 to 58 nM, showcasing its potency relative to other PAF antagonists like WEB 2086 and CV-6209 .
- ED50 Values : In rodent models, this compound exhibited effective ED50 values for reversing hypotension and preventing death due to anaphylactic shock:
Study on Endotoxin-Induced DIC
In a study examining endotoxin-induced DIC in rats, this compound was administered at a dose of 1 mg/kg. The results indicated:
- Significant amelioration of platelet count decrease and plasma fibrinogen levels.
- Prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT) was reduced.
- Inhibition of glomerular fibrin deposition and decreased plasma tissue factor activity .
Protective Effects Against Anaphylactic Shock
In another experimental setup, this compound demonstrated protective effects against death induced by PAF in mice. The compound effectively reversed the physiological changes associated with anaphylactic shock, further supporting its potential as a therapeutic agent in allergic reactions .
Summary Table of Key Findings
| Parameter | Value |
|---|---|
| IC50 for platelet aggregation | 27 - 58 nM |
| ED50 for PAF-induced hypotension | 2.7 µg/kg |
| ED50 for anaphylactic shock | 2.1 µg/kg |
| ED50 for endotoxin-induced hypotension | 1.2 µg/kg |
| Dose for DIC amelioration | 1 mg/kg |
Properties
CAS No. |
131311-25-6 |
|---|---|
Molecular Formula |
C30H34BrN5O7 |
Molecular Weight |
656.5 g/mol |
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitrate |
InChI |
InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1 |
InChI Key |
DVGLBKDNVHDMTD-UHFFFAOYSA-O |
SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate TCV 309 TCV-309 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















